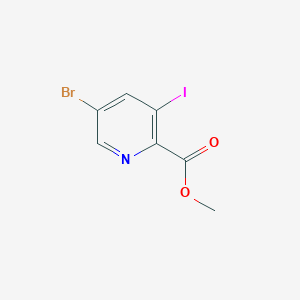

Methyl 5-bromo-3-iodopicolinate

Description

Methyl 5-bromo-3-iodopicolinate is a halogenated picolinic acid derivative, structurally characterized by a pyridine ring substituted with bromine at position 5, iodine at position 3, and a methyl ester group at the carboxylic acid position. Its molecular formula is C₇H₅BrINO₂, with a calculated molecular weight of 328.93 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogen substituents .

Properties

CAS No. |

1360967-58-3 |

|---|---|

Molecular Formula |

C7H5BrINO2 |

Molecular Weight |

341.93 g/mol |

IUPAC Name |

methyl 5-bromo-3-iodopyridine-2-carboxylate |

InChI |

InChI=1S/C7H5BrINO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |

InChI Key |

WJQVYOPGWXZAOW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-iodopicolinate typically involves the halogenation of picolinic acid derivatives. One common method includes the bromination of 3-iodopicolinic acid followed by esterification to form the methyl ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-iodopicolinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, often in the presence of catalysts.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used, with solvents such as toluene or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-3-iodopicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-iodopicolinate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, binding to active sites and affecting enzyme activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug design.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Methyl 5-bromo-3-iodopicolinate with structurally similar compounds derived from literature and database entries:

*Similarity scores based on Tanimoto coefficient (structural similarity).

Key Observations :

Physical Properties and Stability

- Boiling Point : Methyl esters with halogen substituents (e.g., Methyl 5-bromopicolinate) typically have boiling points >200°C under reduced pressure, but iodine’s larger atomic radius may further elevate this value .

- Stability: Halogenated picolinates are sensitive to light and moisture. The iodine substituent may increase susceptibility to hydrolysis compared to methyl or amino analogs, necessitating storage under inert conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound’s dual halogenation makes it a preferred substrate for synthesizing polycyclic aromatic compounds used in kinase inhibitors .

- Comparative Synthetic Routes: Synthesis of the iodine-substituted derivative requires electrophilic iodination under acidic conditions (e.g., HNO₃/I₂), whereas methyl or amino analogs are synthesized via nucleophilic substitution or amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.